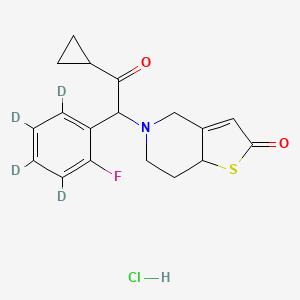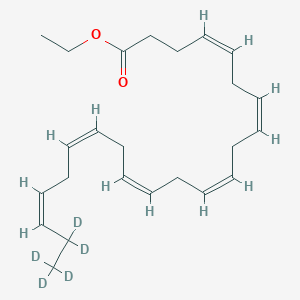
2-Oxo Prasugrel-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo Prasugrel-d4 (hydrochloride) is a deuterated form of 2-Oxo Prasugrel, which is an inactive metabolite of Prasugrel. Prasugrel is a platelet inhibitor used to prevent the formation of blood clots. The deuterated form, 2-Oxo Prasugrel-d4 (hydrochloride), is often used in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo Prasugrel-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-Oxo Prasugrel. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 2-Oxo Prasugrel-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production process is optimized for yield and cost-effectiveness while maintaining strict quality control standards .
化学反応の分析
Types of Reactions
2-Oxo Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
2-Oxo Prasugrel-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Prasugrel and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Prasugrel in the body.
Industry: Applied in quality control and analytical method development for the production of Prasugrel and related compounds
作用機序
2-Oxo Prasugrel-d4 (hydrochloride) itself is an inactive metabolite, but it is used to study the mechanism of action of Prasugrel. Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. The active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. This inhibition of ADP-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .
類似化合物との比較
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as a platelet inhibitor.
Ticlopidine: A platelet inhibitor structurally related to Prasugrel.
Ticagrelor: A P2Y12 receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
2-Oxo Prasugrel-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. The incorporation of deuterium atoms makes it an invaluable tool in metabolic and pharmacokinetic research, offering insights that are not possible with non-deuterated compounds.
特性
分子式 |
C18H19ClFNO2S |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
5-[2-cyclopropyl-2-oxo-1-(2,3,4,5-tetradeuterio-6-fluorophenyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C18H18FNO2S.ClH/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15;/h1-4,9,11,15,17H,5-8,10H2;1H/i1D,2D,3D,4D; |
InChIキー |
GNCJDUATSSIGHD-FOMJDCLLSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)C2CC2)N3CCC4C(=CC(=O)S4)C3)F)[2H])[2H].Cl |
正規SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)






![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
